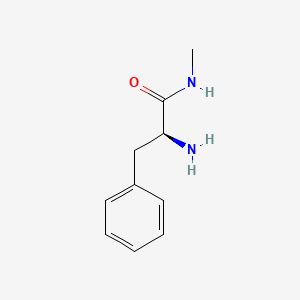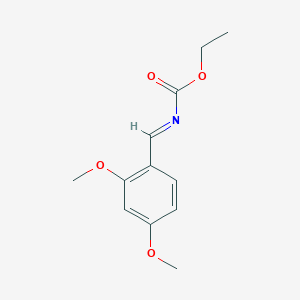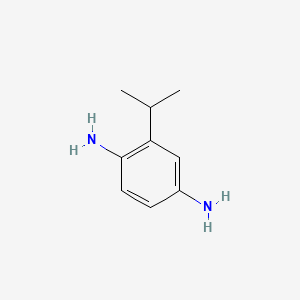
(S)-2-Amino-N-methyl-3-phenylpropanamide
Vue d'ensemble
Description
(S)-2-Amino-N-methyl-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the FDA in 1998 and has since become a popular drug for improving cognitive function and increasing alertness.
Applications De Recherche Scientifique
Novel Synthetic Approaches
(S)-2-Amino-N-methyl-3-phenylpropanamide has been used in innovative synthetic methods. For instance, it was involved in the synthesis of 2,3-Dihydro-1,3,3-trimethylindol-2-ones through a novel ring enlargement process using 2H-Azirine-3-amines (Mekhael et al., 2002). Another study developed a one-pot synthesis technique for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which showed potential for various synthetic applications (Li et al., 2013).
Chemoselective Reactions
The compound has also been pivotal in chemoselective reactions. For example, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a closely related derivative, was utilized in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's utility in producing specific chemical structures (Hajji et al., 2002).
Enzymatic Activity Studies
In enzymatic research, this compound has been studied for its involvement in N-demethylation by liver homogenates in rodents. This research provides insight into the metabolic pathways and enzymatic activities involving tertiary amines (Abdel-Monem, 1975).
Computational Peptidology
In computational peptidology, this compound was part of a study for designing new antifungal agents. The research included the prediction of bioactivity scores for antifungal peptides, demonstrating the compound's relevance in computational chemistry and drug design (Flores-Holguín et al., 2019).
UV-Curing Applications
In the field of material science, a derivative of this compound, specifically 2-(N-Methyl-N-phenylamino)-1-phenylethanol, was used to study the effects of aminoalcohols in UV-curing applications, demonstrating the compound's utility in polymer chemistry (Arsu, 2002).
Pathogen Detection
The compound's derivatives were also utilized indeveloping a novel method for pathogen detection. This involved generating volatile organic compounds (VOCs) by enzymatic hydrolysis, which could be visually detected, demonstrating the compound's application in microbiology and diagnostic methods (Tait et al., 2015).
Growth Hormone Secretagogue Analysis
Enantiomeric separation of MK-0677, a growth hormone secretagogue, which includes a structural component similar to this compound, was achieved using capillary zone electrophoresis. This study highlights the compound's role in pharmaceutical analysis and enantiomeric separation techniques (Zhou et al., 1997).
Food Preservation Research
In food preservation research, hydroxypyridinone derivatives containing this compound structures were investigated for their potential as shrimp preservatives. Their antimicrobial and antioxidant properties were examined, showcasing the compound's applications in food technology and preservative development (Dai et al., 2016).
Macrocyclic Chemistry
The compound was involved in the synthesis of a unique macrocycle with potential applications in molecular recognition and synthetic chemistry. This study explored direct amide cyclization processes, contributing to advancements in macrocyclic chemistry (Linden et al., 2006).
DNA Cleavage Studies
In biochemical research, derivatives of this compound were linked to phenanthroline to study their DNA cleavage activities. This study provided insights into targeted DNA interactions, important in the field of biochemistry and molecular biology (Pitié et al., 2000).
Reinforcement Effects in Monkeys
In a behavioral study, this compound derivatives were examined for their reinforcing effects through self-administration experiments in monkeys. This research contributes to understanding the behavioral effects of psychoactive substances (Yanagita, 1986).
Propriétés
IUPAC Name |
(2S)-2-amino-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKOQJETMBIDK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17186-56-0 | |
| Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B1638821.png)
![6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1638822.png)





![6,6,9-Trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1638834.png)
![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)
![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B1638865.png)
![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide](/img/structure/B1638894.png)